![molecular formula C8H10BF4N3 B1242809 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate CAS No. 59016-56-7](/img/structure/B1242809.png)
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate and related compounds involves complex reactions that yield various derivatives with significant electron-accepting capabilities. For instance, a novel electron acceptor, 2,5-Bis[4′-(dimethylamino)pyridinio]-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), was obtained through the reaction of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF4) with N-trimethylsilyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate, demonstrating the complex synthetic routes involved in producing such compounds (Iwatsuki, Kubo, & Iwase, 1993).
Molecular Structure Analysis
The molecular structure of related compounds, such as the halide-free pyridinium-substituted η3-cycloheptatrienide-Pd complex, reveals intricate details about their configuration and bonding. For example, diacetonitrile{η3-[4-(dimethylamino)pyridinium-1-yl]cycloheptatrienido}palladium(II) bis(tetrafluoroborate) showcases the substitution of bromide ligands for non-coordinating anions, highlighting the structural flexibility and complexity of these molecules (Jandl, Stegbauer, & Pöthig, 2017).
Chemical Reactions and Properties
4-(Dimethylamino)pyridine has been identified as an efficient catalyst for various chemical reactions, such as the iodolactonisation of γ,δ-unsaturated carboxylic acids, which proceeds under neutral conditions at room temperature. This demonstrates the compound's versatility and efficacy as a catalyst in organic synthesis (Meng, Liu, Liu, & Wang, 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The crystal structure of compounds like tris[4-(dimethylamino)pyridinium] tris(oxalato-κ2 O,O′)chromate(III) tetrahydrate provides insight into their arrangement and interactions, which are essential for understanding their behavior in different environments (Makon ma Houga, Capet, Nenwa, Bebga, & Foulon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of this compound derivatives, are fundamental to their utility in chemical synthesis and material science. Studies on compounds such as 4-(N,N-Dimethylamino)pyridinium acetate highlight its role as a recyclable catalyst for the synthesis of 5-substituted-1H-tetrazoles, underlining the chemical versatility and potential applications of these compounds (Nowrouzi, Farahi, & Irajzadeh, 2015).
Scientific Research Applications
Molecular Design and Nonlinear Optics
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate has been explored in molecular design, particularly in derivatives of 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethynyl)pyridinium (DAS). Research has shown its potential in enhancing hyperpolarizability β and decreasing optical loss, making it relevant in the field of second-order nonlinear optics (Umezawa et al., 2003).
Charge-Transfer Complexes and Bond Formation
The compound forms charge-transfer complexes with various anions, leading to innovative molecular structures. Studies have investigated its interaction with the TCNQ radical anion, demonstrating its utility in creating novel dicationic salts through CC bond formation (Maas et al., 1990).
Vaccine Production
In the pharmaceutical industry, specifically in vaccine production, this compound has been used as an activating agent for polysaccharides. A method based on high-performance cation exchange chromatography has been established for monitoring its residue in vaccines, demonstrating its significance in ensuring vaccine safety and efficacy (Xiao, 2011).
Novel Complexes and Structural Analysis
The synthesis of unique complexes, such as the 4-(dimethylamino)pyridinium-substituted η3-cycloheptatrienide-Pd complex, has been reported. These complexes offer insight into the structural dynamics of pyridinium compounds and their potential applications in various fields of chemistry (Jandl et al., 2017).
Nucleophilic Reactions
Research has also delved into the nucleophilic reactions of pyridines and imidazoles with vinyl and aromatic halides. These reactions have been instrumental in understanding the behavior of pyridinium compounds in various chemical environments (Koch et al., 1993).
Mechanism of Action
Target of Action
The primary targets of CDAP are protein sulfhydryl groups and polysaccharides . CDAP is used as a cyanylation reagent for protein sulfhydryl groups, and it also activates polysaccharides .
Mode of Action
CDAP interacts with its targets by cyanylation . This process involves the addition of a cyano group (-CN) to protein sulfhydryl groups, which can lead to changes in the protein’s structure and function . CDAP also activates polysaccharides, preparing them for further reactions .
Biochemical Pathways
CDAP affects the biochemical pathways involving protein-polysaccharide conjugation . By cyanylating protein sulfhydryl groups and activating polysaccharides, CDAP facilitates the formation of protein-polysaccharide conjugates . These conjugates play crucial roles in various biological processes, including immune response .
Pharmacokinetics
It’s known that cdap is soluble in water and acetonitrile , which could influence its bioavailability.
Result of Action
The action of CDAP leads to the formation of protein-polysaccharide conjugates . These conjugates are significant in biochemical research and vaccine development, as they can enhance immune responses .
Action Environment
CDAP works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens . It should be stored at room temperature and kept away from oxidizing agents and heat . These environmental factors can influence CDAP’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Given its unique properties and applications in biochemical research, particularly in the conjugation of proteins and polysaccharides, 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is likely to continue to be a valuable tool in the development of effective vaccines and immunological reagents .
properties
IUPAC Name |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVMDCQDCVKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432275 | |
Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59016-56-7 | |
Record name | 1- Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059016567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYANO-4-(DIMETHYLAMINO)PYRIDINIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4W72066JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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